Cas no 7000-88-6 (N-methyl-4-nitronaphthalen-1-amine)
N-methyl-4-nitronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-NAPHTHALENAMINE, N-METHYL-4-NITRO-
- N-methyl-4-nitro-1-naphthalenamine
- N-methyl-4-nitronaphthalen-1-amine
- SCHEMBL3814746
- 7000-88-6
- EN300-9456527
- AE-562/12222165
-
- MDL: MFCD01463362
- Inchi: 1S/C11H10N2O2/c1-12-10-6-7-11(13(14)15)9-5-3-2-4-8(9)10/h2-7,12H,1H3
- InChI Key: VQTLBVWZZPYTLV-UHFFFAOYSA-N
- SMILES: [N+](=O)([O-])C1C=CC(=C2C=CC=CC=12)NC
Computed Properties
- Exact Mass: 202.074227566Da
- Monoisotopic Mass: 202.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 57.9Ų
N-methyl-4-nitronaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9456527-0.05g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-9456527-0.1g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
| Enamine | EN300-9456527-0.25g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
| Enamine | EN300-9456527-0.5g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Enamine | EN300-9456527-1.0g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-9456527-2.5g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
| Enamine | EN300-9456527-5.0g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
| Enamine | EN300-9456527-10.0g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
| Enamine | EN300-9456527-1g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 1g |
$557.0 | 2023-09-01 | ||
| Enamine | EN300-9456527-5g |
N-methyl-4-nitronaphthalen-1-amine |
7000-88-6 | 5g |
$1614.0 | 2023-09-01 |
N-methyl-4-nitronaphthalen-1-amine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-methyl-4-nitronaphthalen-1-amine
N-Methyl-4-Nitronaphthalen-1-Amine: A Comprehensive Overview
N-Methyl-4-nitronaphthalen-1-amine, also known by its CAS number 7000-88-6, is a versatile aromatic amine compound with significant applications in various industries. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and incorporates both a methyl and a nitro group substitution. The presence of these functional groups imparts unique chemical properties, making it an essential intermediate in the synthesis of advanced materials and pharmaceuticals.
The structure of N-methyl-4-nitronaphthalen-1-amine consists of a naphthalene ring system with a methyl group attached to the 1-position and a nitro group at the 4-position. This arrangement not only enhances its stability but also facilitates its reactivity in various chemical reactions. Recent studies have highlighted its role in the development of novel materials, particularly in the field of organic electronics. Researchers have explored its potential as an electron transport layer in organic light-emitting diodes (OLEDs), where its high electron mobility and thermal stability are advantageous.
In terms of physical properties, N-methyl-4-nitronaphthalen-1-amine exhibits a melting point of approximately 235°C, making it suitable for high-temperature applications. Its solubility in common organic solvents such as dichloromethane and THF further enhances its utility in synthetic chemistry. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, reducing the environmental impact associated with traditional production processes.
The chemical synthesis of N-methyl-4-nitronaphthalen-1-amine typically involves nitration followed by methylation reactions. These steps are carefully optimized to ensure high yield and purity. The nitration process is often carried out using mixed acid systems, while methylation can be achieved through alkylation or reductive alkylation techniques. The choice of methodology depends on the specific requirements of the application and the desired product quality.
One of the most promising applications of N-methyl-4-nitronaphthalen-1-amine lies in the pharmaceutical industry. Its ability to act as an intermediate in drug synthesis has been extensively studied. For instance, it has been used in the development of anti-cancer agents, where its structural versatility allows for the incorporation of bioactive moieties. Recent research has focused on optimizing its pharmacokinetic properties to enhance drug delivery efficiency.
In addition to its industrial applications, N-methyl-4-nitronaphthalen-1-amine has garnered attention in academic research due to its unique electronic properties. Scientists have investigated its use in supramolecular chemistry, where it serves as a building block for self-assembled structures. These structures exhibit potential applications in sensors, catalysis, and nanotechnology.
The environmental impact of N-methyl-4-nitronaphthalen-1-amine has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Results indicate that it exhibits moderate biodegradability under aerobic conditions, with minimal toxicity to aquatic organisms when properly managed.
In conclusion, N-methyl-4-nitronaphthalen-1-amine (CAS No: 7000–88–6) is a multifaceted compound with wide-ranging applications across diverse fields. Its unique chemical structure and functional groups make it an invaluable tool in synthetic chemistry, materials science, and pharmaceutical research. As advancements continue to emerge, this compound is poised to play an even greater role in driving innovation and addressing global challenges.
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